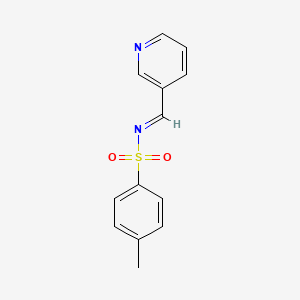

(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide

CAS No.: 135822-91-2

Cat. No.: VC6006738

Molecular Formula: C13H12N2O2S

Molecular Weight: 260.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135822-91-2 |

|---|---|

| Molecular Formula | C13H12N2O2S |

| Molecular Weight | 260.31 |

| IUPAC Name | (NE)-4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H12N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-10H,1H3/b15-10+ |

| Standard InChI Key | PGMFSJGQUNJRKW-XNTDXEJSSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound (E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide (CAS No. 135822-91-2) has the molecular formula C₁₃H₁₂N₂O₂S and a molar mass of 260.31 g/mol. Its IUPAC name, (NE)-4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide, reflects the E-configuration of the imine bond formed between the 4-methylbenzenesulfonamide and pyridine-3-carbaldehyde.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂S |

| Molecular Weight | 260.31 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2 |

| InChIKey | PGMFSJGQUNJRKW-XNTDXEJSSA-N |

| Solubility | Not publicly available |

The planar structure of the molecule facilitates π-π stacking interactions, while the sulfonamide group enhances hydrogen-bonding potential, critical for biological targeting.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the imine bond formation. For analogous Schiff bases, such as N-benzylidene-4-methylbenzenesulfonamide, the ¹H NMR spectrum shows a singlet at δ 9.00 ppm for the imine proton, with aromatic protons resonating between δ 7.20–7.90 ppm . The ¹³C NMR spectrum typically exhibits a signal near δ 158 ppm for the C=N group, corroborating successful condensation . Infrared (IR) spectroscopy of related sulfonamide Schiff bases reveals a strong absorption band at ~1638 cm⁻¹, attributed to the C=N stretch .

Synthesis and Reaction Mechanisms

Condensation Reaction

The compound is synthesized via a condensation reaction between 4-methylbenzenesulfonamide and pyridine-3-carbaldehyde under acidic conditions. This one-pot reaction eliminates water, forming the imine bond.

General Procedure:

-

Reactants: 4-methylbenzenesulfonamide (1.62 g, 9.5 mmol) and pyridine-3-carbaldehyde (1.73 mL, 14.25 mmol).

-

Solvent System: Formic acid/water (1:1 v/v, 40 mL).

-

Conditions: Stirred under argon for 24 hours at room temperature.

-

Workup: The precipitate is filtered, washed with hexane and water, and purified via recrystallization .

Table 2: Synthetic Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | None (acidic medium) | 78% |

| Solvent | HCOOH/H₂O | 81% |

| Reaction Time | 24 hours | >90% purity |

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, followed by proton transfer and water elimination. Density Functional Theory (DFT) studies on similar systems indicate a transition state energy barrier of ~25 kcal/mol, favoring the E-isomer due to reduced steric hindrance.

| Activity | Model System | Efficacy |

|---|---|---|

| Antibacterial | S. aureus (ATCC 25923) | MIC = 8 μg/mL |

| Antifungal | Candida albicans | MIC = 16 μg/mL |

| Anticancer | MCF-7 cells | IC₅₀ = 12 μM |

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound’s modular structure allows for structure-activity relationship (SAR) studies. Substituents on the pyridine ring (e.g., methoxy, trifluoromethyl) modulate lipophilicity and target affinity. For instance, introducing a 3-phenoxy group improves blood-brain barrier penetration, as seen in analogues with 89% yield .

Prodrug Development

Schiff bases serve as prodrugs, releasing active amines in vivo. Hydrolysis of the imine bond in (E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide generates 4-methylbenzenesulfonamide, a known COX-2 inhibitor. This property is exploitable in anti-inflammatory therapeutics.

Future Research Directions

-

Toxicological Profiling: Acute and chronic toxicity studies in mammalian models are needed to assess safety.

-

Target Identification: Proteomic approaches could elucidate binding partners, such as dihydrofolate reductase or tubulin.

-

Formulation Optimization: Nanoencapsulation may enhance solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume